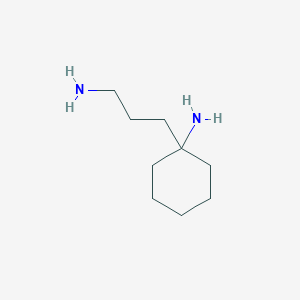

1-(3-Aminopropyl)cyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Aminopropyl)cyclohexan-1-amine is an organic compound with the molecular formula C9H20N2. It is a cycloaliphatic amine, which means it contains a cyclohexane ring with an amine group attached to it. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminopropyl)cyclohexan-1-amine can be synthesized through several methods. One common method involves the reaction of cyclohexanone with 3-aminopropylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of fixed-bed reactors and molecular sieves to catalyze the reaction between ammonia and acrylonitrile. This process yields N-(2-cyanoethyl)-3-aminopropionitrile, which is then subjected to catalytic hydrogenation to produce the desired compound . This method is advantageous due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines or amides.

Scientific Research Applications

1-(3-Aminopropyl)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . In biological systems, it may modulate the activity of neurotransmitters and other signaling molecules, thereby influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: Similar in structure but lacks the 3-aminopropyl group.

(3-Aminopropyl)triethoxysilane: Contains a similar aminopropyl group but is attached to a silicon atom instead of a cyclohexane ring.

Uniqueness

1-(3-Aminopropyl)cyclohexan-1-amine is unique due to its cyclohexane ring structure combined with the aminopropyl group. This combination imparts specific chemical and physical properties that make it suitable for a variety of applications, particularly in the synthesis of polymers and pharmaceuticals .

Biological Activity

1-(3-Aminopropyl)cyclohexan-1-amine, also known as N-(3-aminopropyl)cyclohexylamine, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and the implications of these findings in various therapeutic contexts.

This compound is characterized by its amine functional group and cyclohexane ring structure. Its chemical formula is C9H20N2, and it has a molecular weight of 156.27 g/mol. The presence of the amino group contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing amine groups, including this compound. Research indicates that cationic polymers with primary and secondary amines exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 | |

| Pseudomonas aeruginosa | 8.0 |

This data suggests that this compound may be effective against a range of clinically relevant bacteria.

The antimicrobial activity of amine-containing compounds is often attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes. For instance, compounds like this compound can interact with negatively charged components of bacterial membranes, leading to increased permeability and cell lysis .

Study on Antimicrobial Efficacy

A notable study investigated the efficacy of this compound in a murine model infected with Staphylococcus aureus. The study found that administration of the compound significantly reduced bacterial load in tissues compared to untreated controls. Histological analysis revealed minimal tissue damage, indicating a favorable safety profile .

Comparative Analysis with Other Antimicrobials

In a comparative study involving various antimicrobial agents, this compound demonstrated comparable effectiveness to established antibiotics like kanamycin but with lower toxicity . This positions it as a potential candidate for further development in treating resistant bacterial infections.

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles, making it suitable for further investigation in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Aminopropyl)cyclohexan-1-amine?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation strategies. For example:

- Reductive Amination : Reacting cyclohexanone with 1,3-diaminopropane under hydrogenation conditions using catalysts like palladium or Raney nickel, followed by purification via column chromatography .

- Alkylation : Introducing the aminopropyl group via nucleophilic substitution, where cyclohexanamine derivatives react with 3-bromopropylamine in the presence of a base (e.g., NaHCO₃) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HR-ESI-MS) : Confirms molecular weight and fragmentation patterns (e.g., observed m/z 198 [M + H]⁺ matches theoretical values) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, aminopropyl signals at δ 2.4–3.1 ppm) .

- X-ray Crystallography : Resolves stereochemistry when crystallized as a hydrochloride salt .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate amine-containing waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound be addressed?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to induce enantioselectivity .

- Chromatographic Separation : Utilize chiral HPLC columns (e.g., Chiralpak AD-H) for small-scale purification .

Q. How can conflicting data regarding the compound’s reactivity in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Systematic Solvent Screening : Test reactivity in solvents like DCM, THF, and DMSO under controlled conditions (e.g., 25–80°C) to assess nucleophilicity and solubility effects .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict solvent interactions and transition states .

- Kinetic Studies : Compare reaction rates via UV-Vis spectroscopy or in-situ IR monitoring .

Q. What strategies optimize yield in multi-step syntheses of derivatives like N-alkylated analogs?

- Methodological Answer :

- Stepwise Protection/Deprotection : Protect the primary amine with Boc groups before alkylation to prevent side reactions .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amine alkylation) to enhance scalability and control .

- Microwave-Assisted Synthesis : Reduce reaction times for slow steps (e.g., cyclization) by 50–70% .

Q. How does the cyclohexane ring influence the compound’s interaction with biological targets?

- Methodological Answer :

- Structural Rigidity : The cyclohexane ring restricts conformational flexibility, enhancing binding affinity to enzymes or receptors (e.g., NMDA receptor antagonism in arylcyclohexylamines) .

- Hydrophobic Interactions : The nonpolar ring improves membrane permeability, as shown in logP studies (e.g., calculated logP = 2.1) .

- Steric Effects : Substituents on the ring (e.g., methyl groups) modulate steric hindrance at binding sites, quantified via molecular docking (AutoDock Vina) .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for hydrochloride salts?

- Methodological Answer :

- Purification : Recrystallize salts from ethanol/water mixtures to remove impurities affecting melting points .

- Differential Scanning Calorimetry (DSC) : Verify phase transitions and compare with literature values .

- Polymorphism Screening : Assess if different crystal forms (e.g., hydrates) exist via PXRD .

Q. Why do catalytic hydrogenation yields vary across studies?

- Methodological Answer :

- Catalyst Activity : Test fresh vs. recycled catalysts (e.g., Pd/C) using TON/TOF calculations .

- Substrate Purity : Pre-purify starting amines via distillation to remove deactivating contaminants .

- Reaction Atmosphere : Ensure inert conditions (argon/nitrogen) to prevent catalyst poisoning by oxygen .

Q. Experimental Design Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Accelerated Degradation : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS over 14 days .

- Light Sensitivity : Expose to UV light (254 nm) to assess photostability using quartz cuvettes .

- Oxidative Stress : Add H₂O₂ (0.1–1 mM) to simulate oxidative environments and track decomposition .

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-(3-aminopropyl)cyclohexan-1-amine |

InChI |

InChI=1S/C9H20N2/c10-8-4-7-9(11)5-2-1-3-6-9/h1-8,10-11H2 |

InChI Key |

GIHCCZLTCAEZJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.